REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=[O:4].[Cl:14][C:15]1[C:16]([CH3:27])=[N+:17]([O-])[CH:18]=[C:19]([CH:21]2[O:25][CH2:24][CH2:23][O:22]2)[CH:20]=1.CO.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Cl:14][C:15]1[C:16]([CH2:27][OH:4])=[N:17][CH:18]=[C:19]([CH:21]2[O:25][CH2:24][CH2:23][O:22]2)[CH:20]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
231 μL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
3-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyridine 1-oxide
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=[N+](C=C(C1)C1OCCO1)[O-])C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
after stirring for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), and filtration
|
Type
|
CUSTOM
|
Details
|
afforded 223.2 mg of crude material
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)C1OCCO1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142.7 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |